2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound classified as an amino ketone. It possesses an amino group, a ketone functional group, and a piperidine ring, which contribute to its unique chemical properties. The compound is identified by the Chemical Abstracts Service number 1236260-65-3 and has the molecular formula with a molecular weight of approximately 206.72 g/mol .
The synthesis of 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride typically involves the following steps:
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and control over reaction conditions. This approach allows for increased efficiency and reproducibility in producing the compound .
The molecular structure of 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride can be represented as follows:
The compound's structural data can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 206.72 g/mol |
| CAS Number | 1236260-65-3 |
| InChI | InChI=1S/C9H19ClN2O/c1-5(10)8(12)11-6-4-3-7-11;/h3-7,10H2,1-2H3;1H |
The primary reactions involving 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride include:
The reactivity of this compound is influenced by the presence of both the amino and carbonyl groups, allowing it to participate in nucleophilic addition reactions and other transformations typical of amino ketones .
The mechanism of action for 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride primarily involves its interaction with biological systems at the cellular level. It is hypothesized that the compound may act on neurotransmitter pathways due to its structural similarity to known psychoactive substances.
Key physical properties of 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride include:
Chemical properties encompass:
Relevant data regarding these properties can inform safe handling and application practices in laboratory settings .
2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride has various scientific applications:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2